![molecular formula C12H16IN3O B3879545 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide](/img/structure/B3879545.png)
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Overview
Description
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a pyrazolone derivative and is synthesized by the reaction of 3,5-dimethyl-4-aminopyrazole with benzaldehyde in the presence of hydroiodic acid.
Scientific Research Applications
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been found to have antitumor activity against various cancer cell lines. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is not fully understood. However, it is believed that 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting the cyclooxygenase enzyme, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been shown to inhibit the expression of inducible nitric oxide synthase, which is responsible for the production of nitric oxide, a potent pro-inflammatory molecule. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been found to reduce oxidative stress and improve antioxidant defenses.
Advantages and Limitations for Lab Experiments
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has several advantages as a research tool. It is relatively easy to synthesize and has good stability. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is also readily available and can be obtained from commercial sources. However, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has some limitations as a research tool. It has poor solubility in water and requires the use of organic solvents for experimental studies. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide. One potential area of research is the development of more potent and selective 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide analogs. Another area of research is the investigation of the pharmacokinetic properties of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide and its metabolites. Furthermore, the potential applications of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation. Additionally, the role of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders should be explored.
properties
IUPAC Name |
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.HI/c1-9-8-12(2,16)15(14-9)11(13)10-6-4-3-5-7-10;/h3-7,13,16H,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPVSIAYQPAEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=N)C2=CC=CC=C2.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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